(R)-2-Phenoxypropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-46-0 | |
| Record name | (+)-2-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthesis and Production Methodologies for R 2 Phenoxypropionic Acid
Enantioselective Chemical Synthesis Routes
Chemical synthesis offers robust and scalable methods for producing (R)-2-phenoxypropionic acid. These routes often rely on the principle of using a readily available chiral starting material to impart the desired stereochemistry to the final product.
Alkylation and Etherification Strategies from S-2-Chloropropionic Acid
A prominent and effective method for synthesizing this compound involves the reaction of phenol (B47542) with an enantiomerically pure propionic acid derivative. researchgate.net This strategy typically employs (S)-2-chloropropionic acid as the chiral starting material. The synthesis is often a two-step process:
Preparation of (S)-2-chloropropionic acid: This chiral precursor can be synthesized from the naturally abundant amino acid L-alanine through diazotization and chlorination reactions. researchgate.net
Etherification Reaction: (S)-2-chloropropionic acid is then reacted with phenol in an etherification reaction to yield this compound. researchgate.net The reaction proceeds via a Walden inversion (S N 2 mechanism), where the incoming phenoxide nucleophile attacks the chiral carbon from the side opposite to the chlorine leaving group, thus inverting the stereochemistry from (S) to (R).
An optimized protocol for this etherification has been established to maximize yield and purity. researchgate.net The process involves heating phenol and (S)-2-chloropropionic acid in a closed environment under the protection of an inert gas. google.com
| Parameter | Optimized Condition |
| Reactant Molar Ratio (KI:S-2-chloropropionic acid:phenol) | 0.075 : 1.2 : 1.0 |
| Catalyst | Potassium Iodide (KI) |
| Result | |
| Molar Conversion Rate (calculated from phenol) | 74.9% |
| Purity of this compound | 95.08% |
Table 1: Optimized reaction conditions for the synthesis of this compound via etherification of phenol with S-2-Chloropropionic Acid. researchgate.net
This method is advantageous due to the low cost and ready availability of raw materials like L-alanine and phenol, as well as the relative simplicity of the procedure. researchgate.net
Halogenation and Hydroxylation Pathways
Halogenation and subsequent hydroxylation represent another pathway, primarily used for creating derivatives of phenoxypropionic acid, such as (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key herbicide intermediate. researchgate.netnih.gov The synthesis begins with 2-phenoxypropionic acid, which can be produced via the alkylation of phenol with S-2-chloropropionic acid. google.com
The subsequent steps involve:
Halogenation: 2-phenoxypropionic acid is dissolved and reacted with a halogenating agent in the presence of a catalyst. This step typically targets the para-position of the phenyl ring. google.com
Hydroxylation: The resulting 2-(4-halogenated phenoxy) propionic acid is then subjected to hydrolysis under heat and pressure with an alkali solution to replace the halogen with a hydroxyl group, yielding the final hydroxylated product. google.com
While this pathway primarily produces a derivative, the initial steps are fundamental reactions involving the core 2-phenoxypropionic acid structure. google.com Microbial hydroxylation is also a significant route where microorganisms like Beauveria bassiana selectively introduce a hydroxyl group at the C-4 position of this compound. researchgate.netnih.gov
Utilization of Alkyl (S)-2-Arylsulfonyloxypropionate as Starting Materials
An alternative to using chloro-derivatives involves starting materials with better leaving groups, such as sulfonyloxy groups. One patented method describes the preparation of optically active this compound derivatives by reacting a p-substituted phenol derivative with an alkyl (S)-2-arylsulfonyloxypropionate. google.com
In this approach, the arylsulfonyloxy group (e.g., p-toluenesulfonyloxy) serves as an excellent leaving group, facilitating the nucleophilic substitution by the phenoxide. Similar to the reaction with (S)-2-chloropropionic acid, this pathway proceeds with an inversion of configuration, converting the (S)-configured starting material into the desired (R)-configured product. The reaction is typically carried out in a hydrocarbon solvent at temperatures ranging from 60 to 100 °C. google.com
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes, particularly lipases, are widely used due to their high enantioselectivity, ability to function in non-aqueous media, and operation under mild reaction conditions. researchgate.net
Lipase-Catalyzed Enantioselective Esterification and Resolution
The primary biocatalytic method for obtaining this compound is the kinetic resolution of a racemic mixture of 2-phenoxypropionic acid. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic pair at a much higher rate than the other. nih.gov
For 2-phenoxypropionic acid, this is often achieved through enantioselective esterification. A racemic mixture of the acid is reacted with an alcohol in the presence of a lipase (B570770). The lipase preferentially converts one enantiomer (e.g., the S-enantiomer) into its corresponding ester, leaving the unreacted (R)-enantiomer in the mixture. The unreacted (R)-acid can then be separated from the (S)-ester, yielding the desired optically active product. Conversely, enzymatic hydrolysis of a racemic ester can also be employed. mdpi.com
Candida cylindracea Lipase Applications and Solvent-Dependent Enantioselectivity
Among the various lipases available, the lipase from Candida cylindracea (often used interchangeably with Candida rugosa) has been specifically investigated for the resolution of 2-phenoxypropionic acid. sigmaaldrich.comdiva-portal.org A critical finding in these studies is that the enantioselectivity of the lipase-catalyzed esterification is highly dependent on the reaction solvent. sigmaaldrich.com
The choice of organic solvent can dramatically influence and even invert the enzyme's enantioselectivity. This phenomenon is a key consideration in optimizing the resolution process. For instance, in one solvent, the lipase might preferentially esterify the (S)-acid, allowing for the recovery of the (R)-acid. In another solvent, the preference might switch to the (R)-acid. sigmaaldrich.com This solvent-induced inversion of enantioselectivity provides a versatile tool for controlling the outcome of the biocatalytic resolution. The properties of the solvent, such as its polarity and ability to interact with the enzyme, play a crucial role in modulating the enzyme's active site conformation and, consequently, its substrate preference. nih.gov
| Enzyme | Method | Key Finding |
| Candida cylindracea Lipase | Esterification | Enantioselectivity is highly dependent on the organic solvent used, and can even be inverted. sigmaaldrich.com |
| Aspergillus oryzae Lipase | Hydrolysis of (R,S)-methyl ester | Achieved 99.5% enantiomeric excess of the remaining (S)-substrate at 50.8% conversion. nih.gov |
| Candida rugosa Lipase | Hydrolysis of 2-chloropropionic acid methyl ester | Showed no enantioselectivity (E=1) for this specific substrate, highlighting substrate specificity. researchgate.net |
Table 2: Examples of Lipase Applications in the Resolution of Phenoxypropionic Acid and Related Compounds.
The successful application of Candida cylindracea lipase in non-aqueous media for the esterification of 2-phenoxypropionic acid underscores the importance of reaction engineering and solvent selection in designing efficient biocatalytic processes for chiral synthesis. researchgate.netsigmaaldrich.com
Novozyme 435 in Kinetic Resolution of 2-Phenoxypropionic Acid
Novozyme 435 is a widely used commercial biocatalyst consisting of lipase B from Candida antarctica immobilized on a macroporous acrylic resin. semanticscholar.orgrsc.org It is frequently employed in kinetic resolution processes, which separate a racemic mixture by selectively catalyzing a reaction of one enantiomer at a much higher rate than the other.
In the context of 2-phenoxypropionic acid, Novozyme 435 is utilized to perform an enantioselective esterification. During this process, the racemic acid is reacted with an alcohol. The enzyme preferentially catalyzes the conversion of one of the acid's enantiomers into its corresponding ester, leaving the unreacted acid enriched in the other enantiomer. Research has shown that when racemic 2-phenoxypropionic acid is subjected to enantioselective esterification using n-butanol as the acyl donor in an isooctane (B107328) solvent, Novozyme 435 exhibits a preference for the (R)-enantiomer. researchgate.net This selective esterification of this compound results in the production of the (R)-ester, while the remaining unreacted substrate becomes enantiomerically enriched in (S)-2-phenoxypropionic acid. researchgate.net However, studies have also indicated that the enantioselectivity of Novozyme 435 towards 2-phenoxypropionic acid can be low under certain conditions. researchgate.net
Table 1: Components in the Kinetic Resolution of 2-Phenoxypropionic Acid
| Component | Description |
|---|---|
| Enzyme | Novozyme 435 (Candida antarctica lipase B) |
| Substrate | (R,S)-2-Phenoxypropionic acid |
| Acyl Donor | n-Butanol |
| Solvent | Isooctane |
| Preferentially Reacted Enantiomer | this compound |
Microbial Biotransformation for Enantiopure Production
Microbial biotransformation offers an alternative route to producing enantiopure compounds, often involving highly specific enzymatic reactions within whole cells. For derivatives of this compound, a key strategy is the regioselective hydroxylation of the aromatic ring, a reaction that can be catalyzed efficiently by certain microorganisms.
The fungus Beauveria bassiana has been identified as a capable biocatalyst for the production of (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), an important intermediate for herbicides. researchgate.netnih.gov Strains of this fungus can introduce a hydroxyl group specifically at the C-4 position of the phenyl ring of this compound. nih.govnih.gov This biotransformation is a valuable method for synthesizing the enantiomerically pure hydroxylated product directly from the chiral substrate. Another example involves the use of a fungal peroxygenase from Agrocybe aegerita, which also catalyzes the H₂O₂-dependent hydroxylation of 2-phenoxypropionic acid to yield the 2-(4-hydroxyphenoxy)propionic acid precursor. researchgate.net
Table 2: Microbial Systems for Biotransformation of this compound
| Biocatalyst | Substrate | Product | Reaction Type |
|---|---|---|---|
| Beauveria bassiana | This compound | (R)-2-(4-hydroxyphenoxy)propionic acid | Regioselective Hydroxylation |
Optimization of Reaction Conditions for High Enantiomeric Purity
Achieving high enantiomeric purity in biocatalytic processes requires careful optimization of various reaction parameters. The efficiency and selectivity of both isolated enzymes and whole-cell systems are highly sensitive to their environment.
For enzymatic resolutions, key parameters include pH, temperature, and substrate concentration. In a study on the resolution of racemic 2-phenoxypropionic acid methyl ester using an immobilized lipase from Aspergillus oryzae, optimization of these factors was critical. nih.gov The highest enantiomeric excess of the substrate (e.e.s) of 99.5% and a conversion rate of 50.8% were achieved under specifically defined optimal conditions. nih.gov Similarly, for resolutions involving Novozyme 435, the choice of solvent and alcohol moiety significantly influences the conversion and enantiomeric ratio, with an optimal temperature range typically between 37 and 45 °C. nih.gov Hydrophobic solvents are often preferred for lipase-catalyzed esterifications. nih.gov
Table 3: Optimized Conditions for Lipase-Catalyzed Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester
| Parameter | Optimal Value |
|---|---|
| pH | 7.5 |
| Temperature | 30 °C |
| Substrate Concentration | 500 mM |
| Resulting e.e.s | 99.5% |
| Resulting Conversion | 50.8% |
Data from a study using immobilized lipase from Aspergillus oryzae. nih.gov
In microbial biotransformations, optimization extends to the culture conditions to maximize cell growth and enzymatic activity. For the hydroxylation of this compound by Beauveria bassiana, research has focused on optimizing the fermentation medium composition. nih.gov Furthermore, a novel strategy to enhance the production of the hydroxylated product involves the addition of hydrogen peroxide (H₂O₂), which acts as an inducer of reactive oxygen species (ROS), thereby boosting the biosynthetic process. nih.gov
Biological Activity and Mechanistic Investigations of R 2 Phenoxypropionic Acid
Mode of Action in Biological Systems
(R)-2-Phenoxypropionic acid serves as a crucial chiral building block for more complex molecules, and its interactions within biological systems are primarily understood through the activity of its derivatives. The specific stereochemistry of the (R)-enantiomer is critical for the biological efficacy of the herbicides derived from it.
The herbicidal derivatives of this compound, belonging to the aryloxyphenoxypropionate class, primarily target and inhibit the enzyme Acetyl-CoA Carboxylase (ACCase). nih.gov ACCase is a vital enzyme in plants, catalyzing an early, committed step in fatty acid biosynthesis. Molecular modeling studies have been employed to understand the precise interaction between these herbicides and the enzyme's active site. nih.gov The models suggest a specific "active conformation" for the this compound portion of the molecule is necessary for effective binding and inhibition. nih.gov This conformation is critical for presenting the necessary pharmacophore to the enzyme's active site. nih.gov The S-enantiomer is unable to adopt this conformation easily due to steric hindrance, which explains the enantiomeric selectivity of these herbicides. nih.gov
The phenoxy group of this compound plays a significant role in its molecular interactions through both hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding: X-ray crystal structure analysis of 2-phenoxypropionic acid reveals that the carboxylic acid moieties form characteristic hydrogen-bonded dimers. researchgate.net While this is a common motif, the conformation of the molecule can also support other hydrogen-bonding patterns. researchgate.netresearchgate.net The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, influencing the molecule's conformation and its interaction with other molecules. researchgate.net In biological systems, such as a protein's active site, these hydrogen bonding capabilities are crucial for specific recognition and binding. callutheran.edu
A summary of these molecular interactions is presented in the table below.
Table 1: Molecular Interactions of this compound Moieties
| Molecular Moiety | Type of Interaction | Role in Biological Binding |
|---|---|---|
| Phenoxy Group (Phenyl Ring) | Hydrophobic Interaction | Facilitates entry into non-polar enzyme active sites and contributes to binding affinity. |
| Phenoxy Group (Ether Oxygen) | Hydrogen Bond Acceptor | Participates in specific recognition and orientation within a binding site. |
| Carboxylic Acid | Hydrogen Bond Donor/Acceptor | Forms hydrogen bonds with amino acid residues, contributing to binding specificity. |
| Carboxylic Acid (Carboxylate) | Ionic Bonding (Salt Bridge) | Forms strong electrostatic attractions with positively charged amino acid residues. |
The carboxylic acid group is a key functional group for interaction with protein targets. At physiological pH, this group is typically deprotonated, forming a negatively charged carboxylate anion. This allows for the formation of strong electrostatic interactions, known as ionic bonds or salt bridges, with positively charged amino acid residues like lysine (B10760008) or arginine within a protein's active site. callutheran.edu These ionic bonds are potent electrostatic attractions and are critical for stabilizing the protein-ligand complex. callutheran.edu The crystal structure of a co-crystal formed between (S)-2-phenoxypropionic acid and the amino acid (S)-alanine demonstrates the strong hydrogen bonding between the carboxylic acid group of the former and the ammonium (B1175870) and carboxylate groups of the latter, illustrating the potential for such interactions in a biological context. nih.gov
Role as a Chiral Intermediate in Herbicidal Aryloxyphenoxypropionates
This compound is a key chiral intermediate in the synthesis of optically pure aryloxyphenoxypropionate herbicides. researchgate.netnih.gov These herbicides, including fenoxaprop-P-ethyl and clodinafop-propargyl, are highly valued for their selectivity against grassy weeds. nih.gov The biological activity resides almost exclusively in the R-isomer, making the production of enantiomerically pure compounds more effective and environmentally desirable. nih.gov
As previously noted, the aryloxyphenoxypropionate herbicides synthesized from this compound are potent inhibitors of Acetyl-CoA Carboxylase (ACCase). nih.gov This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and are involved in energy storage. By inhibiting ACCase, these herbicides disrupt the production of these vital lipids, leading to a cessation of growth and eventual death of susceptible grass species. nih.gov The precise placement of the carboxylate and phenyl groups, dictated by the (R)-configuration, is more critical for this inhibitory activity than the placement of the methyl group on the propionic acid chain. nih.gov
Phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), represent another major class of herbicides. While both classes share a phenoxy-acid structure, their mode of action and, consequently, their herbicidal efficacy profiles are fundamentally different.
This compound Derivatives (ACCase Inhibitors): These compounds, known as "fops," are graminicides that inhibit the ACCase enzyme, specifically targeting lipid synthesis. This mechanism is primarily effective against grass species.
2,4-D (Synthetic Auxin): 2,4-D is a synthetic auxin that mimics the natural plant growth hormone indole-3-acetic acid. researchgate.net It causes uncontrolled, unsustainable growth in susceptible plants, leading to stem and leaf distortion, and ultimately, plant death. researchgate.net This mechanism is most effective against broadleaf weeds. researchgate.net
Therefore, the "efficacy" is not directly comparable on a single scale but is rather target-specific. Herbicides derived from this compound are highly effective for controlling grasses in broadleaf crops, whereas 2,4-D is used to control broadleaf weeds in grass crops like corn and wheat. researchgate.net The difference in their molecular targets—ACCase for the former and auxin-binding proteins for the latter—underpins their distinct and complementary roles in agriculture.
Information regarding the biological activity and mechanistic investigations of this compound in relation to plant growth regulation is not available in the public domain. Therefore, the requested article cannot be generated.
Biotransformation and Metabolic Pathways of R 2 Phenoxypropionic Acid
Microbial Hydroxylation to (R)-2-(4-Hydroxyphenoxy)propionic Acid (R-HPPA)
The primary metabolic pathway investigated for (R)-2-Phenoxypropionic acid is its regioselective hydroxylation to produce (R)-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) researchgate.netresearchgate.netnih.gov. This bioconversion is achieved by introducing a hydroxyl (-OH) group specifically at the C-4 position of the phenyl ring, a reaction facilitated by various microorganisms equipped with specialized hydroxylase enzymes researchgate.netresearchgate.netnih.govresearchgate.net. R-HPPA is a crucial intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionate (APP) herbicides researchgate.netproquest.comnih.gov.
A variety of microorganisms, particularly fungi, have been identified for their ability to catalyze the C-4 hydroxylation of this compound. The entomopathogenic fungus Beauveria bassiana is a notable biocatalyst for this transformation koreascience.krnih.gov. Strains of this fungus, including wild-type and mutated versions, have been successfully used to convert this compound into R-HPPA koreascience.krnih.gov.
Another significant fungal catalyst is Agrocybe aegerita, which utilizes an extracellular enzyme to perform the hydroxylation researchgate.netresearchgate.net. Beyond these, screening of numerous environmental isolates has identified other potent fungal strains. In one study screening 3,744 colonies, 23 strains showed hydroxylation activity proquest.comnih.gov. Among the most effective were Penicillium oxalicum A5 and Aspergillus versicolor A12, which demonstrated high bioconversion rates proquest.comnih.govresearchgate.net.
| Microorganism | Strain | Substrate Concentration | Result (Titer/Conversion) | Cultivation Time |
|---|---|---|---|---|
| Beauveria bassiana | CCN-A7 (mutant) | 20 g/L | 19.53 g/L Titer | 6 days |
| Aspergillus versicolor | A12 | 10 g/L | 40.24% Conversion | 72 hours |
| Penicillium oxalicum | A5 | 10 g/L | 21.18% Conversion | 72 hours |
The microbial hydroxylation of 2-Phenoxypropionic acid is characterized by its high selectivity. The process is highly regioselective, with the hydroxyl group being preferentially added to the para-position (C-4) of the aromatic ring researchgate.netresearchgate.net. Research involving the enzyme from Agrocybe aegerita demonstrated an isomeric purity of nearly 98% for the desired 4-hydroxy product researchgate.netresearchgate.net.
The reaction also exhibits enantioselectivity. When starting with a racemic mixture of 2-phenoxypropionic acid, the peroxygenase from Agrocybe aegerita yielded the desired (R)-isomer of HPPA with an enantiomeric excess of 60% researchgate.netresearchgate.net. This indicates a preference for the (R)-enantiomer, which is the more effective form for certain herbicides koreascience.krnih.gov.
The enzymes responsible for this specific hydroxylation are primarily oxygenases. One well-characterized example is the extracellular heme-thiolate peroxygenase from the fungus Agrocybe aegerita researchgate.netresearchgate.net. This enzyme catalyzes the H₂O₂-dependent hydroxylation of the substrate. Isotope-labeling experiments confirmed that the oxygen atom incorporated into the phenol (B47542) ring originates from hydrogen peroxide (H₂O₂), classifying the mechanism as a peroxygenation researchgate.netresearchgate.net.
Cytochrome P450 monooxygenases (P450s or CYPs) are another major class of enzymes involved in these biotransformations nih.govnih.govmdpi.com. P450s are heme-containing enzymes known for their ability to catalyze the oxidative transformation of a wide range of organic compounds nih.govnih.govmdpi.com. A specific subgroup, the P450 peroxygenases, found in microbes, have evolved to use H₂O₂ as the oxidant instead of the more complex NAD(P)H-driven systems, making them efficient catalysts for hydroxylation reactions nih.govnih.govmdpi.com.
Optimization of Biotransformation Processes
To enhance the industrial viability of producing R-HPPA, significant research has focused on optimizing the biotransformation process. This involves refining fermentation conditions and developing efficient methods for identifying superior microbial strains.
The yield of R-HPPA is highly dependent on the composition of the fermentation medium and the physical culture conditions. For Beauveria bassiana CCN-A7, studies have systematically optimized these parameters to significantly boost product titer koreascience.krnih.gov.
Key factors identified as having a significant effect on R-HPPA production include the carbon source, nitrogen sources, and the presence of additives like H₂O₂ koreascience.krnih.gov. Glucose was found to be the optimal carbon source, while peptone and ammonium (B1175870) sulfate were the best organic and inorganic nitrogen sources, respectively koreascience.krnih.gov. Furthermore, process parameters such as inoculum size and temperature were fine-tuned. A novel strategy involved the addition of H₂O₂, which was found to improve the HPOPA titer by 2.03-fold, increasing it from 9.60 g/l to 19.53 g/l under static cultivation koreascience.krnih.gov.
| Parameter | Optimized Value |
|---|---|
| Carbon Source | Glucose (38.81 g/L) |
| Organic Nitrogen Source | Peptone (7.28 g/L) |
| Inorganic Nitrogen Source | Ammonium sulfate |
| Temperature | 28°C |
| Inoculum Size | 13.3% |
| Additive | H₂O₂ (1.08 g/L/100 ml) |
Identifying the most efficient microbial strains from a vast environmental pool requires rapid and reliable screening methods. High-throughput screening (HTS) assays, often conducted in 96-well microplate formats, have been developed to accelerate this discovery process researchgate.netnih.govproquest.comnih.gov. These methods are designed to quickly evaluate the R-HPPA production capability of thousands of microbial isolates nih.gov.
Several colorimetric HTS methods have been established:
Potassium Dichromate Method : This assay is based on the principle that R-HPPA, as a hydroxylated aromatic product, can be oxidized by potassium dichromate to form a brown-colored quinone-type compound. The concentration of R-HPPA is then quantified by measuring the absorbance of this colored product at a wavelength of 570 nm researchgate.netnih.gov.
Sodium Nitrite Method : In this approach, sodium nitrite (NaNO₂) is used as a chromogenic reagent. Under optimized conditions (e.g., pH 2.4, 60°C), it reacts with R-HPPA, and the resulting color can be measured at 420 nm proquest.comnih.gov.
4-Aminoantipyrine (4-AAP) Method : This assay involves the reaction of R-HPPA with 4-AAP in the presence of an oxidizing agent like potassium hexacyanoferrate. This reaction forms an orange-red indoxyl antipyrine chromophore that can be spectrophotometrically measured at 550 nm nih.gov.
These HTS methods are simple, rapid, and accurate, allowing for the screening of 3,000-5,000 samples per day and have been successfully used to identify mutants and new isolates with enhanced R-HPPA production capabilities nih.govnih.gov.
Biofilm-Based Fermentation Strategies
Biofilm-based fermentation has emerged as a promising strategy for the efficient biotransformation of this compound. This approach utilizes microbial cells immobilizing themselves on a solid support, forming a dense and metabolically active community known as a biofilm. This method offers several advantages over traditional submerged fermentation, including increased cell density, enhanced stability, and improved resistance to environmental stressors, which can lead to higher product yields and productivity. explorationpub.commdpi.comnih.govresearchgate.net
A notable application of this strategy is the conversion of this compound (R-PPA) to (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate in the synthesis of herbicides. nih.govresearchgate.net Research has demonstrated the effectiveness of the fungus Beauveria bassiana in a biofilm-based system for this specific hydroxylation reaction. nih.govresearchgate.net
In one study, a novel biofilm-based fermentation of Beauveria bassiana was developed, which significantly outperformed traditional submerged fermentation methods in producing R-HPPA. nih.gov The key factors influencing biofilm formation and, consequently, R-HPPA synthesis were identified as mannitol dosage, tryptone dosage, and the initial pH of the medium. nih.gov Under optimized conditions, this biofilm system achieved a maximum R-HPPA titer of 22.2 g/L with a productivity of 3.2 g/(L·d). nih.gov
To further enhance the production of R-HPPA, a two-stage bioreactor system was designed, combining an initial agitation phase with a subsequent static incubation period. nih.gov This innovative setup facilitated 100% conversion of R-PPA, resulting in a maximum R-HPPA titer of 50 g/L and a productivity of 3.8 g/(L·d). nih.gov This demonstrates the potential of biofilm-based two-stage fermentation as a robust platform for the industrial-scale production of hydroxylated aromatic compounds derived from this compound. nih.gov
The choice of carbon and nitrogen sources in the culture medium also plays a crucial role in the morphology of the Beauveria bassiana biofilm and its productive capacity. researchgate.net For instance, a medium containing mannitol as the carbon source and tryptone as the nitrogen source was found to increase R-HPPA production by 2.85-fold compared to a medium with glucose and yeast extract. researchgate.net
Interactive Data Table: Comparison of Fermentation Methods for R-HPPA Production
| Fermentation Method | Microorganism | Substrate | Product | Max. Titer (g/L) | Productivity (g/(L·d)) | Conversion Rate (%) |
| Biofilm-Based Fermentation | Beauveria bassiana | R-PPA | R-HPPA | 22.2 | 3.2 | Not specified |
| Biofilm-Based Two-Stage Fermentation | Beauveria bassiana | R-PPA | R-HPPA | 50 | 3.8 | 100 |
Proteomic Analysis for Enzyme Identification in Biotransformation
Proteomic analysis is a powerful tool for identifying and characterizing enzymes involved in the biotransformation of compounds like this compound. This technique involves the large-scale study of proteins, particularly their structures and functions, within a specific biological context, such as a microbial cell culture engaged in a biotransformation process. By comparing the proteomes of microbial cells under different conditions (e.g., in the presence or absence of the substrate), researchers can identify enzymes that are upregulated or specifically expressed during the conversion of the target compound.
While specific proteomic studies detailing the enzymes responsible for the biotransformation of this compound are not extensively documented in the provided context, the general methodology is well-established. The process typically begins with the separation of proteins from the microbial cells, often using techniques like two-dimensional gel electrophoresis (2D-PAGE) or liquid chromatography (LC). The separated proteins are then identified using mass spectrometry (MS), which measures the mass-to-charge ratio of ionized peptides.
The integration of metabolomic and proteomic data can provide a more comprehensive understanding of the metabolic pathways at play. nih.gov By correlating changes in the levels of metabolites with alterations in protein expression, it is possible to pinpoint the specific enzymes responsible for key steps in the biotransformation pathway. For instance, an increase in the abundance of a particular hydroxylase enzyme in the presence of this compound would strongly suggest its involvement in the hydroxylation of this substrate to form products like (R)-2-(4-hydroxyphenoxy)propionic acid.
Furthermore, comparative transcriptomics can complement proteomic analyses by revealing the upregulation of genes encoding specific enzymes. researchgate.net For example, in the context of R-HPPA production by Beauveria bassiana biofilms, transcriptomic analysis has shown the upregulation of genes related to NADH synthesis in the more productive medium. researchgate.net This increase in NADH, a crucial cofactor for many hydroxylases, points towards the metabolic pathways that support the enzymatic conversion of R-PPA. researchgate.net
The identification of these key enzymes through proteomic and related "omic" approaches is crucial for several reasons. It allows for a deeper understanding of the metabolic capabilities of the microorganism, and the identified enzymes can be targeted for genetic engineering to improve their efficiency, stability, or substrate specificity. This can lead to the development of more robust and productive biotransformation processes for valuable compounds derived from this compound.
Interactive Data Table: Potential Enzymes in this compound Biotransformation
| Enzyme Class | Potential Role | Identification Method |
| Hydroxylase | Introduction of a hydroxyl group onto the aromatic ring | Comparative proteomics, Transcriptomics |
| Acyl-CoA Synthetase | Activation of the carboxylic acid group | Metabolomic and Proteomic analysis |
| Glucuronosyltransferase | Conjugation with glucuronic acid | Metabolomic analysis |
Environmental Fate and Enantioselective Biodegradation of R 2 Phenoxypropionic Acid
Aerobic Biodegradation in Environmental Matrices
The breakdown of (R)-2-phenoxypropionic acid under aerobic conditions is a key process governing its persistence in the environment. This degradation is often enantioselective, meaning one enantiomer is degraded at a different rate than the other.
Activated sludge, a complex microbial community used in wastewater treatment, plays a crucial role in the removal of organic pollutants. Studies on the aerobic biodegradation of racemic 2-phenoxypropionic acid in activated sludge have demonstrated that both the (R)- and (S)-enantiomers can be completely degraded within 25 days. oup.com However, the degradation is enantioselective, with the (R)-enantiomer being degraded preferentially to the (S)-enantiomer. oup.com This preferential degradation indicates that specific microbial enzymes in the activated sludge are more effective at breaking down the (R)-form of the compound.
The complete degradation of both enantiomers of (RS)-2-phenoxypropanoic acid was observed within 25 days during aerobic incubation with activated sludge. oup.com During these incubations, a preferential degradation of the (R)-enantiomer was noted before the degradation of the (S)-enantiomer commenced. oup.com
Table 1: Aerobic Biodegradation of 2-Phenoxypropionic Acid Enantiomers in Activated Sludge
| Enantiomer | Degradation Status | Timeframe | Preferential Degradation |
| This compound | Completely degraded | Within 25 days | Yes (degraded before the (S)-enantiomer) |
| (S)-2-Phenoxypropionic acid | Completely degraded | Within 25 days | No |
Enantioselective Degradation Kinetics in Soil and Water
In soil and water environments, the biodegradation of 2-phenoxypropionic acid also exhibits enantioselectivity. The rate and preference for a particular enantiomer can be influenced by the specific microbial communities present and the environmental conditions. For some related phenoxyalkanoic herbicides, such as mecoprop (B166265), the (R)-enantiomer is often degraded preferentially under aerobic conditions. researchgate.net The biodegradation in these systems often follows pseudo-first-order kinetics. nih.gov
Research on other chiral phenoxyalkanoic acids has shown that degradation rates can vary significantly, with half-lives for enantiomers ranging from approximately 8.7 to 43.3 days under aerobic conditions in soil. nih.gov While specific kinetic data for this compound is limited in the provided search results, the general principles of enantioselective degradation observed for structurally similar compounds are applicable. The degradation process can lead to an enrichment of the more persistent enantiomer in the environment.
The presence of substituents on the phenyl ring of phenoxypropionic acids can significantly impact the rate and enantioselectivity of their biodegradation. For instance, the position and type of substituent can alter the molecule's susceptibility to enzymatic attack.
In studies with activated sludge, the degradation of various chlorinated phenoxypropionic acids showed different enantioselective patterns. oup.com For (RS)-2-phenoxypropanoic acid, the (R)-enantiomer was degraded before the (S)-enantiomer. oup.com Conversely, for (RS)-2-(3-chlorophenoxy)propanoic acid, the (S)-enantiomer was preferentially degraded. oup.com In the case of (RS)-2-(2-chlorophenoxy)propanoic acid, the (R)-enantiomer was removed, while a significant portion of the (S)-enantiomer remained after an extended period. oup.com The highly substituted (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid was found to be the most persistent, with limited degradation of the (R)-enantiomer and almost no change in the (S)-enantiomer concentration after 47 days. oup.com These findings highlight that the nature and position of substituents are critical determinants of both the rate of degradation and the enantiomeric preference of the degrading microorganisms. oup.com
Table 2: Influence of Substituents on the Enantioselective Aerobic Biodegradation of Phenoxypropionic Acids in Activated Sludge
| Compound | Preferentially Degraded Enantiomer | Degradation Outcome |
| (RS)-2-Phenoxypropanoic acid | (R) | Both enantiomers completely degraded within 25 days. oup.com |
| (RS)-2-(3-Chlorophenoxy)propanoic acid | (S) | Both enantiomers completely degraded within 25 days. oup.com |
| (RS)-2-(2-Chlorophenoxy)propanoic acid | (R) | (R)-enantiomer removed after 24 days; only 30% of (S)-enantiomer degraded within 47 days. oup.com |
| (RS)-2-(2,4,5-Trichlorophenoxy)propanoic acid | (R) (partially) | (R)-enantiomer decreased by ~40% after 47 days; (S)-enantiomer concentration nearly unchanged. oup.com |
Persistence and Environmental Accumulation of Enantiomers
The differential degradation rates between enantiomers can lead to the persistence and accumulation of the more recalcitrant enantiomer in the environment. oup.com If the (S)-enantiomer of 2-phenoxypropionic acid is degraded more slowly, it can accumulate in soil and water, leading to a shift in the enantiomeric fraction (EF) from the initial racemic value of 0.5.
This accumulation is a direct consequence of enantioselective biodegradation. oup.com For example, with (RS)-2-(2-chlorophenoxy)propanoic acid, the preferential degradation of the (R)-enantiomer leads to the accumulation of the (S)-enantiomer in the incubation medium. oup.com Similarly, the high persistence of the (S)-enantiomer of (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid indicates its potential for long-term accumulation in the environment. oup.com The environmental fate of such chiral compounds cannot be accurately assessed without considering the behavior of individual enantiomers. researchgate.net
Ecological Implications of Differential Enantiomer Degradation
The differential degradation and subsequent accumulation of one enantiomer over the other can have significant ecological implications. oup.com Since enantiomers can exhibit different biological activities and toxicities, a shift in the enantiomeric ratio in the environment could lead to unforeseen ecotoxicological effects. researchgate.net
The accumulation of a more biologically active or toxic enantiomer could pose a risk to non-target organisms in the ecosystem. researchgate.net Therefore, understanding the enantioselective fate of chiral pollutants like this compound is crucial for a comprehensive environmental risk assessment. The differences in degradation rates and lag phases observed for individual enantiomers can result in the accumulation of the more persistent enantiomer in both aquatic and terrestrial ecosystems. oup.com
Advanced Analytical and Separation Techniques for R 2 Phenoxypropionic Acid and Its Enantiomers
Chiral Chromatography Methodologies
Chiral chromatography stands as the most prevalent and effective method for the separation of enantiomers. This is achieved by creating a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention and, thus, separation. This can be accomplished by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by pre-column derivatization with a chiral agent. The direct separation on a CSP is often the preferred approach for its convenience and broad applicability.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
High-Performance Liquid Chromatography (HPLC) using CSPs is a powerful and widely used technique for the enantiomeric separation of chiral compounds, including 2-phenoxypropionic acid. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times.
Protein-based CSPs, particularly those using human serum α1-acid glycoprotein (B1211001) (AGP), have proven effective for the enantioseparation of a wide range of chiral drugs. AGP is a highly stable plasma protein capable of binding with acidic, basic, and neutral compounds, exhibiting significant enantioselectivity. The chiral recognition mechanism is complex, involving a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions within the binding sites of the protein.
For acidic compounds like 2-phenoxypropionic acid, the primary interaction is typically an electrostatic (ion-ion) interaction between the anionic carboxylate group of the acid and a cationic site (e.g., an arginine residue) on the AGP. The stereoselectivity arises from additional interactions, such as hydrogen bonding and hydrophobic interactions, which are sterically hindered for one enantiomer compared to the other. The mobile phase composition, including pH and the type and concentration of organic modifiers, plays a crucial role in modulating retention and enantioselectivity on AGP columns. A study highlighted the successful separation of enantiomers on HPLC chiral stationary phases based on human plasma alpha1-acid glycoprotein, demonstrating the effect of the sugar moiety on chiral recognition ability. sigmaaldrich.com
Table 1: HPLC Separation of 2-Phenoxypropionic Acid Derivatives on Protein-Based CSPs This table is representative of typical starting conditions for method development.
| Parameter | Condition |
|---|---|
| Stationary Phase | α1-Acid Glycoprotein (AGP) |
| Mobile Phase | Phosphate buffer with organic modifier (e.g., 2-propanol) |
| pH | Typically between 4.0 and 7.0 to control analyte ionization |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 270 nm) |
| Principle | Enantioselective binding involving ionic, hydrophobic, and hydrogen-bonding interactions |
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations. Chiral selectors are typically phenylcarbamate derivatives of the polysaccharide coated or immobilized onto a silica (B1680970) support. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities or grooves formed by the polysaccharide structure.
The enantiomeric separation of 2-phenoxypropionic acid derivatives has been successfully achieved on cellulose-based columns such as Chiralcel OD. gcms.cz Research has shown that substitutions on the phenyl ring of the analyte significantly influence the separation, indicating that π-π interactions and steric effects are critical for chiral recognition. gcms.cz For these CSPs, the choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific organic modifiers used can dramatically affect, and even reverse, the enantiomeric elution order. gcms.cz
Table 2: Example of HPLC Conditions for 2-Phenoxypropionic Acid on a Polysaccharide-Based CSP
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® IA |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic acid (90 / 10 / 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 270 nm |
Macrocyclic glycopeptides, such as teicoplanin, serve as effective chiral selectors in HPLC. Bonded to silica particles, teicoplanin-based CSPs (e.g., Chirobiotic T) offer multi-modal capabilities, operating in reversed-phase, normal-phase, and polar organic modes. The structure of teicoplanin contains multiple stereogenic centers, peptide bonds, and sugar moieties, creating a complex chiral environment with "baskets" or cavities.
Chiral recognition on teicoplanin phases is primarily driven by hydrogen bonding, with the carboxyl group of acidic analytes like 2-phenoxypropionic acid interacting with the peptide backbone of the selector. Additional hydrophobic and π-π interactions contribute to the stability and stereoselectivity of the analyte-selector complex. Studies on the separation of chlorophenoxypropionic acid herbicides, which are structurally analogous to 2-phenoxypropionic acid, have shown that mobile phase composition, particularly buffer concentration and the percentage of organic modifier, is key to optimizing resolution. semanticscholar.org For these acidic compounds, higher concentrations of triethylamine (B128534) in the buffer have been found to increase resolution. semanticscholar.org
Gas Chromatography (GC) for Enantiomer Separation
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the direct enantiomeric separation of chiral compounds by GC, a chiral stationary phase is required. The most common and effective CSPs for this purpose are based on derivatized cyclodextrins.
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. For use in GC, they are typically derivatized (e.g., permethylated, perphenylated, acylated) and diluted in a polysiloxane stationary phase. The mechanism of chiral recognition involves the inclusion of the analyte, or a part of it (like the phenyl group of 2-phenoxypropionic acid), into the chiral cavity of the cyclodextrin (B1172386). nih.gov Stereoselectivity is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte's functional groups and the hydroxyl or derivative groups on the rim of the cyclodextrin. nih.gov
For non-volatile or highly polar analytes like carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance. 2-Phenoxypropionic acid would typically be converted to a more volatile ester (e.g., methyl or ethyl ester) prior to GC analysis on a cyclodextrin-based chiral column.
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for Chiral Resolution
Capillary electrophoresis is a powerful separation technique characterized by high efficiency and low sample consumption. In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. For the separation of enantiomers, which have identical charge-to-mass ratios, a chiral selector must be added to the background electrolyte (BGE).
The most widely used chiral selectors in CE are cyclodextrins (CDs). In the BGE, the enantiomers form transient, diastereomeric inclusion complexes with the CD molecules. Because the binding constants for the two enantiomers with the chiral selector are different, their effective mobilities differ, leading to their separation.
The enantiomeric separation of a mixture of six structurally related anionic herbicides, including (±)-2-phenoxypropionic acid, has been successfully demonstrated using CE. This separation was achieved in under 15 minutes using a novel persubstituted cationic β-cyclodextrin derivative as the chiral selector in the BGE. The pH of the background electrolyte is a critical parameter, as it controls the charge of the acidic analyte and can influence the electrophoretic mobility of the selector, thereby affecting the separation window and resolution.
Table 3: Research Findings for CE Separation of Phenoxypropionic Acids
| Parameter | Details |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) |
| Chiral Selector | Heptakis(6-hydroxyethylamino-6-deoxy-β-cyclodextrin) (β-CD-EA) |
| Selector Conc. | 20 mM |
| Background Electrolyte | Phosphate Buffer |
| pH | 6.0 - 7.0 for optimal separation of phenoxypropionic acids |
| Applied Voltage | Specific to instrument and capillary dimensions |
| Detection | UV Absorbance |
| Key Finding | Baseline separation of (±)-2-phenoxypropionic acid and five related chloro-derivatives in a single run. |
Capillary Electrochromatography (CEC) is a hybrid technique that combines the separation principles of HPLC and CE. It uses a packed capillary column (like in HPLC) but employs an electric field to drive the mobile phase via electroosmotic flow (EOF). This results in very high separation efficiencies. Chiral separations in CEC are achieved using CSPs packed into the capillary, providing a chromatographic interaction mechanism similar to that in chiral HPLC but with the efficiency benefits of electrodriven flow.
Use of Cyclodextrins as Chiral Selectors
Cyclodextrins (CDs) are cyclic oligosaccharides that have gained widespread use as chiral selectors in separation sciences due to their ability to form inclusion complexes with a wide range of guest molecules, including the enantiomers of 2-phenoxypropionic acid. mdpi.comnih.gov Their chiral cavity allows for diastereomeric interactions with enantiomers, leading to differences in retention and enabling their separation.
Several studies have systematically evaluated different cyclodextrin derivatives for the enantiomeric resolution of phenoxy acid herbicides. Among the tested neutral and charged cyclodextrins, (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) has been identified as one of the most effective for the enantioseparation of phenoxy acids, including 2-phenoxypropionic acid. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the cyclodextrin (host) and the enantiomers of the acid (guest). The stability of these complexes differs between the (R) and (S) enantiomers, resulting in differential migration times in techniques like capillary electrophoresis or retention times in liquid chromatography. semanticscholar.org
The efficiency of the separation is influenced by several experimental parameters. For instance, in electrokinetic chromatography, factors such as the pH of the background electrolyte, the concentration of the chiral selector, and the temperature play a crucial role. nih.gov Optimized conditions, such as using a 50 mM ammonium (B1175870) formate (B1220265) buffer at pH 5 and a temperature of 40°C, have successfully resolved the enantiomers of 2-phenoxypropionic acid. nih.gov Other research has utilized HP-β-CD as a chiral mobile phase additive in reversed-phase high-performance liquid chromatography (HPLC) to achieve baseline separation of related compounds. nih.govsemanticscholar.org Cationic β-cyclodextrin derivatives have also demonstrated improved selectivity for phenoxypropionic acid herbicides. lsu.edu
A dual system combining 4 mM 2-hydroxypropyl-β-cyclodextrin and 16 mM heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin has been shown to significantly improve resolution and shorten analysis time for separating phenoxypropionic acids. mdpi.com
Table 1: Optimized Conditions for Enantioseparation of 2-Phenoxypropionic Acid using HP-β-CD
| Parameter | Optimal Condition | Technique |
|---|---|---|
| Chiral Selector | (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) | Electrokinetic Chromatography |
| Background Electrolyte | 50 mM Ammonium Formate | Electrokinetic Chromatography |
| pH | 5 | Electrokinetic Chromatography |
| Temperature | 40°C | Electrokinetic Chromatography |
Monolithic Chiral Columns
Monolithic columns represent a significant advancement in separation technology, offering a continuous, single-piece porous stationary phase. nih.gov This structure provides high efficiency and lower backpressure compared to traditional particle-packed columns, making them suitable for the rapid enantioseparation of chiral compounds. nih.govnih.gov
For the separation of 2-aryloxypropionic acids, chiral monolithic stationary phases have been prepared by copolymerizing monomers like glycidyl (B131873) methacrylate (B99206), ethylene (B1197577) glycol dimethacrylate, and methyl methacrylate within a fused-silica capillary. nih.gov The chiral selector is then chemically bonded to the surface of the monolith. In one study, (+)-1-(4-aminobutyl)-(5R,8S,10R)-terguride was reacted with the epoxy groups on the monolith surface to create the chiral stationary phase. nih.gov
Table 2: Components for a Monolithic Chiral Column for 2-Aryloxypropionic Acid Separation
| Component | Function | Material Example |
|---|---|---|
| Monomer | Forms the porous polymer structure | Glycidyl methacrylate, Ethylene glycol dimethacrylate |
| Porogen | Creates the porous network during polymerization | Formamide, 1-Propanol |
| Chiral Selector | Provides enantioselective recognition | (+)-1-(4-aminobutyl)-(5R,8S,10R)-terguride |
Spectroscopic Methods for Absolute Configuration Assignment
Determining the absolute configuration of chiral molecules like (R)-2-Phenoxypropionic acid is essential. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for this purpose, often enhanced by quantum chemical calculations. nih.govmdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov The resulting ECD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum with one predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT). nih.govresearchgate.net
For molecules like 2-phenoxypropionic acid, direct ECD analysis can be challenging because the diagnostic signals may be weak or overlap with other chromophores. mdpi.com To overcome this, a common strategy is to derivatize the carboxylic acid with a chiroptical probe. mdpi.comresearchgate.net Suitably designed biphenyl (B1667301) probes are particularly effective. When 2-phenoxypropionic acid is converted into a biphenylamide, the biphenyl chromophore's ECD signal becomes sensitive to the absolute configuration of the acid. mdpi.com
A non-empirical rule relates the sign of the biphenyl A band (around 250 nm) in the ECD spectrum to the absolute configuration. mdpi.com The substitution pattern on the biphenyl probe can be adjusted to shift the diagnostic ECD signal to a region free from interference, allowing for a clear and reliable assignment. mdpi.com For instance, the UV spectrum of an amide derived from this compound and a biphenyl probe shows a characteristic band at approximately 250 nm, but the ECD spectrum can be complex due to overlapping signals from the phenoxy chromophore. mdpi.com Using a 4,4′-dinitro substituted biphenylazepine probe induces the largest red shift of the A band, enabling a clear identification of its sign and a reliable assignment of the absolute configuration. mdpi.comresearchgate.net
Optical Rotation Measurements with Chiroptical Probes
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. nih.gov While standard optical rotation measurements can distinguish between enantiomers, assigning the absolute configuration based solely on the sign of rotation is often unreliable without a known standard. However, when combined with specific chiroptical probes, optical rotation can become a powerful tool for absolute configuration assignment. mdpi.comresearchgate.net
The same biphenyl probes used in ECD spectroscopy can also be employed for this purpose. The methodology involves converting the chiral acid into a biphenylamide. The resulting diastereomeric amides exist in a thermodynamic equilibrium between two atropisomers (isomers resulting from hindered rotation around a single bond). The stereochemistry of the chiral acid dictates which atropisomer is more stable and therefore more abundant. This conformational preference directly influences the optical rotation of the solution. mdpi.com
By correlating the sign of the optical rotation of the biphenylamide derivative with the known absolute configuration of the acid, a reliable method for assignment is established. This approach has been successfully applied to 2-phenoxypropionic acid. mdpi.comresearchgate.net This technique is particularly valuable as it allows for the determination of the absolute configuration through simple optical rotation measurements, which can be potentially applied to online analyses. researchgate.net
Table 3: Spectroscopic Methods for Absolute Configuration of 2-Phenoxypropionic Acid
| Method | Principle | Enhancement Technique | Key Finding |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Derivatization with a biphenyl chiroptical probe to create a distinct ECD signal. | The sign of the biphenyl A band in the ECD spectrum of the derivative correlates to the absolute configuration. mdpi.com |
Applications of R 2 Phenoxypropionic Acid in Advanced Chemical Synthesis
Role as a Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orguwindsor.ca This strategy allows for the creation of a new stereocenter with a high degree of selectivity. wikipedia.org The auxiliary guides the approach of reagents to one face of the molecule over the other, and after the desired transformation, it is cleaved from the product and can ideally be recovered for reuse. wikipedia.org
While (R)-2-Phenoxypropionic acid is a critical chiral molecule, its primary documented role in asymmetric synthesis is not as a traditional, removable chiral auxiliary. Instead, it functions more prominently as a chiral resolving agent and as a chiral precursor or intermediate, where its core structure is retained in the final product. Its utility in separating enantiomers, particularly amines, is a key application in achieving enantiopurity.
Precursor for Agrochemicals (e.g., Aryloxyphenoxypropionate Herbicides)
This compound is a crucial precursor in the synthesis of optically pure aryloxyphenoxypropionate herbicides. researchgate.net This class of herbicides is highly effective against grassy weeds, and their herbicidal activity resides almost exclusively in the (R)-enantiomer. nih.gov Therefore, producing the enantiomerically pure form is economically and environmentally advantageous.
The synthetic pathway often involves the biotransformation of this compound (R-PPA) into (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). researchgate.net R-HPPA is a key intermediate for herbicides like fenoxaprop-P-ethyl and clodinafop-propargyl. nih.gov This transformation is achieved through a highly regioselective hydroxylation at the C-4 position of the phenyl ring, a reaction efficiently catalyzed by microorganisms. researchgate.net Fungi such as Beauveria bassiana are particularly effective for this bioconversion, demonstrating strong hydroxylation activity and tolerance to the substrate. researchgate.netnih.gov This biosynthetic method is increasingly favored over traditional chemical synthesis due to its sustainability and environmental benefits. researchgate.net
Intermediate in Pharmaceutical Synthesis
The structural motif of this compound and its derivatives is of significant interest in medicinal chemistry. humanjournals.com The compound serves as a vital intermediate in the synthesis and purification of various pharmaceutical agents.
Enantiopure amines are fundamental building blocks for a vast number of active pharmaceutical ingredients (APIs). A common challenge in their production is the separation of racemic mixtures. This compound serves as a highly effective chiral resolving agent for this purpose. It reacts with a racemic amine to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once a single diastereomeric salt is isolated, the pure amine enantiomer can be liberated by treatment with a base, and the this compound can be recovered. This classical resolution method remains a practical and scalable approach for obtaining enantiopure amines for pharmaceutical development. nih.gov
A specific and well-documented application of this compound is in the optical resolution of the antiviral drug rimantadine (B1662185). Research has demonstrated a practical and efficient procedure for resolving racemic rimantadine using (R)-phenoxypropionic acid as the resolving agent. The process involves the formation of diastereomeric salts, allowing for the isolation of the desired (S)-enantiomer of rimantadine, which is crucial for medicinal studies.
The effectiveness of the resolution can be influenced by the solvent system used for crystallization. For instance, experiments mixing racemic rimantadine with (R)-phenoxypropionic acid in aqueous acetone (B3395972) resulted in the precipitation of a diastereomeric salt with a significant enantiomeric excess of the (S)-amine.
Table 1: Research Findings on the Optical Resolution of Racemic Rimantadine
| Resolving Agent | Solvent System | Isolated Yield of Salt | Enantiomeric Excess (ee) of Amine |
| (R)-Phenoxypropionic acid | Aqueous (5%) Acetone | 34.7% | 88.4% (S) |
This method is valued for its good chemical yields, operational simplicity, and the low cost and recyclability of the resolving agent, making it suitable for larger-scale production of enantiomerically pure rimantadine.
The phenoxypropionic acid scaffold is a privileged structure in drug discovery, and researchers actively explore its derivatization to develop novel therapeutic agents. humanjournals.com Various patents and studies describe the synthesis of optically active this compound derivatives for potential pharmacological use. google.com
Research has extended to derivatives like 2-methyl-2-phenoxy-propionic acids, which have been investigated for their therapeutic potential as hypocholesterolemic, hypolipemic, and uricosuric agents. google.com For example, a series of novel 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives were synthesized and evaluated for in vivo hypolipidemic activity. researchgate.net Certain compounds in this series demonstrated a significant ability to lower elevated levels of serum total cholesterol, triglycerides, and low-density lipoproteins. researchgate.net These studies highlight the value of the phenoxypropionic acid core as a starting point for generating new chemical entities with diverse biological activities. humanjournals.com
Toxicological and Ecotoxicological Research Perspectives on R 2 Phenoxypropionic Acid
General Toxicological Research
Allergic Response Studies to Phenoxyacetic Acids
Research into the allergic potential of phenoxyacetic acids, a class of compounds to which (R)-2-phenoxypropionic acid belongs, has identified them as capable of inducing allergic reactions. Studies have differentiated between respiratory and contact allergies caused by these substances. For instance, research on the phenoxyacetic acid herbicide 2,4-D has shown that it can act as a respiratory allergen. researchgate.net In studies using BALB/c mice, topical sensitization followed by dermal or intratracheal challenge with 2,4-D led to immune responses characteristic of immediate-type respiratory reactions. researchgate.net These responses included increased total IgE levels in serum and bronchoalveolar lavage fluid (BALF), an influx of eosinophils and neutrophils in the BALF, and increased Th2 cytokine production (IL-4, IL-5, IL-10, and IL-13). researchgate.net
In contrast, other types of pesticides, such as certain organophosphates and carbamates, were found to be contact allergens rather than respiratory allergens under the same experimental conditions. researchgate.net Epidemiological studies within the Agricultural Health Study have also explored the association between pesticide use and wheeze among farmers. These studies have found significant associations between the use of specific pesticides and the prevalence of both allergic and non-allergic wheeze. nih.gov For example, 19 different pesticides were significantly associated with allergic wheeze, while 21 were linked to non-allergic wheeze. nih.gov This highlights the complex relationship between pesticide exposure and respiratory symptoms, which can be influenced by an individual's allergic status. nih.gov Generally, it is understood that exogenous acids present in air pollutants can irritate epithelial surfaces, particularly in the airways, leading to inflammation and bronchospasm. mdpi.com
Table 1: Pesticide Association with Allergic and Non-Allergic Wheeze in Farmers
This table summarizes findings from the Agricultural Health Study on the association between current pesticide use and wheeze status.
| Wheeze Status | Number of Associated Pesticides | Nature of Association | Key Findings |
|---|---|---|---|
| Allergic Wheeze | 19 | 18 positive, 1 negative | 11 pesticides were associated with both allergic and non-allergic wheeze. |
| Non-Allergic Wheeze | 21 | 19 positive, 2 negative |
Data sourced from a study on 22,134 male pesticide applicators. nih.gov
Immunological Biomarkers in Exposure Studies
Exposure to phenoxy herbicides has been shown to induce measurable short-term changes in the human immune system. Studies on farmers exposed to commercial formulations of 2,4-D and MCPA have identified several immunological biomarkers that are altered post-exposure. nih.govcoronanlm.com Blood samples taken from farmers before and after application of these herbicides revealed significant, though transient, immunosuppressive effects. nih.gov
Key findings from these studies include a significant reduction in circulating helper T cells (CD4), suppressor T cells (CD8), cytotoxic T lymphocytes (CTL), and natural killer (NK) cells between one to twelve days after exposure. nih.gov Additionally, the lymphoproliferative response to mitogen stimulations was also found to be significantly decreased. nih.gov Most of these immunological parameters returned to pre-exposure levels within 50 to 70 days, although the mitogenic proliferative responses of lymphocytes remained suppressed. nih.gov Such immunological biomarkers are crucial in environmental health studies for providing quantitative analysis of immune effects following chemical exposure. mdpi.comresearchgate.net The use of these biomarkers can help improve the understanding of the mechanisms that connect environmental exposures to immune-mediated disorders. researchgate.net
Table 2: Immunological Changes in Farmers After Exposure to Phenoxy Herbicides
This table details the changes in lymphocyte subsets in farmers 1-12 days after exposure to 2,4-D and MCPA, compared to pre-exposure levels.
| Immunological Variable | Change Post-Exposure (1-12 days) | Status After 50-70 Days |
|---|---|---|
| Helper T cells (CD4) | Significant Reduction | Returned to baseline |
| Suppressor T cells (CD8) | Significant Reduction | Returned to baseline |
| Cytotoxic T lymphocytes (CTL) | Significant Reduction | Returned to baseline |
| Natural killer cells (NK) | Significant Reduction | Returned to baseline |
| Lymphoproliferative Response | Significant Reduction | Remained significantly decreased |
Data from a study evaluating short-term immunological changes after agricultural exposure to chlorophenoxy herbicides. nih.gov
Ecotoxicological Considerations from Environmental Fate
Phenoxy acids, including compounds structurally related to this compound, are characterized by high solubility in water and weak absorption in soil. nih.gov This mobility facilitates their transport into surface and groundwater, raising ecotoxicological concerns. nih.gov Their accumulation in sediments is generally low due to low to medium hydrophobicity. nih.gov The environmental fate of these compounds is largely dictated by microbial degradation, which can be enantioselective for chiral phenoxy acids. nih.govresearchgate.net
Impact of Enantiomer Accumulation in Aquatic and Terrestrial Ecosystems
Many pesticides, including some phenoxypropionic acids like mecoprop (B166265) and dichlorprop, are chiral compounds, existing as enantiomers that have identical physicochemical properties but can exhibit different biological activities. nih.govresearchgate.nettaylorfrancis.com Typically, only one enantiomer (often the R-enantiomer) is responsible for the desired herbicidal effect. nih.gov
The biodegradation of these chiral compounds in soil and water can be enantioselective, meaning microorganisms may preferentially degrade one enantiomer over the other. nih.govresearchgate.net This can lead to an accumulation of the less readily degraded enantiomer in the environment. researchgate.net The persistence and accumulation of a specific enantiomer pose a potential ecotoxicological risk, as the toxicological profiles of individual enantiomers may differ significantly for non-target organisms. taylorfrancis.com For example, studies on the acaricide cyflumetofen (B166951) have shown that its enantiomers exhibit significant differences in toxicity to target mites and human cells. mdpi.com The differential behavior of enantiomers in biological systems underscores the importance of studying their individual environmental fate and effects in both aquatic and terrestrial ecosystems. researchgate.nettaylorfrancis.com
Risk Assessment Frameworks for Chiral Pollutants
Traditional environmental risk assessment frameworks have often overlooked the implications of chirality, treating chiral pollutants as single compounds rather than mixtures of enantiomers with potentially different toxicological and ecotoxicological properties. taylorfrancis.compublichealthtoxicology.com However, there is a growing recognition that this approach is insufficient for accurately assessing the risks posed by chiral chemicals. taylorfrancis.com
Regulatory agencies in the pharmaceutical industry have issued recommendations for evaluating the implications of chirality on drug performance and safety, but such considerations are less common for environmental pollutants like pesticides. taylorfrancis.com A comprehensive risk assessment for chiral pollutants should incorporate enantiomer-specific data regarding hazard, exposure, and effects. taylorfrancis.com This involves developing analytical methods to measure individual enantiomers in environmental matrices and conducting toxicological studies to determine their specific effects on non-target organisms. mdpi.com The goal is to move towards a more nuanced risk assessment that accounts for the stereochemistry of pollutants, ensuring a more accurate evaluation of their potential environmental and health impacts. publichealthtoxicology.com
Q & A
Q. What enzymatic methods are optimal for synthesizing enantiomerically pure (R)-2-Phenoxypropionic acid?
The enantioselective synthesis of this compound can be achieved using Candida cylindracea lipase as a biocatalyst. This enzyme exhibits solvent-dependent enantioselectivity during esterification reactions. For instance, polar solvents like acetonitrile favor the (R)-enantiomer, while non-polar solvents like hexane may reverse selectivity. Reaction optimization should include testing solvent polarity, temperature (e.g., 30–50°C), and substrate-to-enzyme ratios. Monitoring enantiomeric excess (ee) via chiral HPLC with columns such as α1-acid glycoprotein (AGP) stationary phases is critical .
Q. How can this compound be purified from racemic mixtures?
Chiral resolution of racemic mixtures is commonly performed using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). For example, human serum α1-acid glycoprotein (AGP) columns effectively separate enantiomers due to differential binding affinities. Alternatively, capillary electrochromatography (CEC) with monolithic chiral columns provides high resolution for acidic compounds like 2-Phenoxypropionic acid. Crystallization techniques, such as co-crystallization with (S)-alanine, can also yield enantiopure forms by exploiting hydrogen-bonding and electrostatic interactions in the crystal lattice .
Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?
Reverse-phase HPLC coupled with UV detection (λ = 210–260 nm) is widely used for quantification. For enantiomeric analysis, chiral columns like Chiralpak AD-H or AGP-CSP are preferred. Mass spectrometry (LC-MS) provides additional specificity for identifying degradation products. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, confirms structural integrity and enantiopurity by resolving diastereotopic protons .
Advanced Research Questions
Q. How does solvent choice influence enantioselectivity in lipase-catalyzed esterification of 2-Phenoxypropionic acid?
Solvent polarity directly impacts the lipase’s active site conformation and substrate binding. Polar solvents (e.g., acetonitrile) stabilize the transition state for (R)-enantiomer formation, while non-polar solvents (e.g., hexane) may induce a reverse selectivity due to altered enzyme flexibility. Computational studies using molecular dynamics (MD) simulations can model solvent-enzyme interactions to predict optimal conditions. Experimental validation via kinetic resolution (measuring kcat and KM) is essential to confirm enantioselectivity trends .
Q. How can contradictions in enantioselectivity data across studies be systematically analyzed?
Discrepancies often arise from variations in enzyme sources, solvent purity, or reaction scale. A meta-analysis should compare:
- Enzyme immobilization methods : Free vs. immobilized lipases exhibit different activity.
- Water activity (aw) : Critical for maintaining lipase hydration and stability.
- Substrate stereochemistry : Impurities in starting materials (e.g., racemic vs. partially resolved substrates) skew results. Statistical tools like multivariate regression can isolate key variables affecting enantiomeric excess (ee) .
Q. What computational methods predict chiral recognition mechanisms between this compound and cyclodextrins?
Fragment molecular orbital (FMO) calculations elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, between this compound and β-cyclodextrin. Density functional theory (DFT) optimizes binding geometries, while molecular docking simulations (e.g., AutoDock Vina) estimate binding affinities. Experimentally, chromatographic retention times on cyclodextrin-affixed stationary phases correlate with computational predictions .
Q. How does co-crystallization with amino acids enhance chiral resolution of this compound?
Co-crystallization with (S)-alanine forms a homochiral lattice via N⁺–H···O⁻ hydrogen bonds between the ammonium group of alanine and the carboxylate of this compound. X-ray crystallography (using ORTEP-3 for structure visualization) reveals that the phenyl group of the acid aligns with the methyl group of alanine, stabilizing the (R,S) diastereomeric pair. This method achieves >99% ee for both enantiomers .
Q. What strategies mitigate racemization during large-scale synthesis of this compound?
Racemization is minimized by:
- Low-temperature reactions : Below 40°C to reduce thermal energy for stereochemical inversion.
- Acidic pH control : Maintain pH 4–6 to protonate the carboxylate group, preventing base-catalyzed racemization.
- Enzyme stabilization : Immobilize lipase on mesoporous silica to enhance reusability and reduce denaturation. Process analytical technology (PAT) tools, such as in-line FTIR, monitor ee in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
